molecular formula C22H27NO3 B2403852 N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide CAS No. 151156-92-2

N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide

Cat. No.: B2403852
CAS No.: 151156-92-2
M. Wt: 353.462
InChI Key: VMZPDDBKHLGPBY-UHFFFAOYSA-N
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Description

“N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide” is a complex organic compound. It contains a formamide group, which is a functional group derived from formic acid, attached to a phenylcyclopentyl group and a 3,4-dimethoxyphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that might be of interest include its molecular weight, solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis Applications

  • N-Formylenamides of isoquinoline were synthesized from derivatives of N-(2-(3,4-dimethoxyphenyl)ethyl)formamides through cyclization, demonstrating its use in complex organic synthesis processes (Ivanov et al., 2006).

Pharmaceutical Applications

  • Acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, structurally related to N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide, have shown significant antiulcer activity, indicating potential pharmaceutical applications (Hosokami et al., 1992).

Chemical Reactivity and Formation

  • The molecule has been involved in the synthesis of α-aminophosphonic acids, showcasing its reactivity in producing biologically significant compounds (Schöllkopf et al., 1985).

Chemical Characterization

  • Studies on radical scavenging activities of various derivatives indicate the potential of this compound in creating compounds with antioxidant properties (Xifeng et al., 2006).

Synthesis of Related Compounds

  • It has been used in the design and synthesis of novel formamide derivatives with potential herbicidal activities, though initial studies showed no significant effects (Yuan-xiang, 2011).

Diverse Chemical Syntheses

  • The molecule is a key intermediate in various syntheses, including the preparation of isocyanides from N-substituted formamides (Kobayashi et al., 2011).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide”, it’s difficult to provide detailed safety and hazard information .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-phenylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-25-19-11-10-17(16-20(19)26-2)12-15-23-21(24)22(13-6-7-14-22)18-8-4-3-5-9-18/h3-5,8-11,16H,6-7,12-15H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZPDDBKHLGPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2(CCCC2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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